![molecular formula C13H11N3O B2797195 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-95-2](/img/structure/B2797195.png)
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as MPDPH, is a compound that has gained attention in the scientific community due to its potential uses in research. MPDPH is a heterocyclic compound that belongs to the pyrazolopyridine family. It has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Antimicrobial Activities
This compound is a derivative of 1,2,4-Triazole . Triazole derivatives have been found to possess good or moderate antimicrobial activities . They are effective against a variety of microorganisms, making them potential candidates for the development of new antimicrobial agents .
Antifungal Properties
Imidazole-containing chalcones, which are structurally similar to the compound , have been shown to be strongly effective against Aspergillus fumigatus . This fungus is the causative agent for the disease pulmonary aspergillosis . Therefore, the compound could potentially be used in the treatment of this disease.
Treatment of Leukemia
The compound is structurally similar to Imatinib, a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases . Therefore, the compound could potentially be used in the development of new treatments for leukemia.
Inhibition of Cytochrome P-450
Azoles, a class of compounds that includes the compound , are known to inhibit cytochrome P-450 . This enzyme is involved in the metabolism of many drugs and toxins. Therefore, the compound could potentially be used to modulate the metabolism of other drugs or to reduce the toxicity of certain substances.
Treatment of Pulmonary Aspergillosis
Given the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study . This could potentially lead to new treatments for pulmonary aspergillosis, a spectrum of respiratory diseases caused by the inhalation of conidia of the fungus genus Aspergillus .
Synthesis of High Nitrogen Containing Heterocyclic Systems
The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics and especially chemotherapy . The compound , being a high nitrogen containing heterocyclic system, could potentially be used in these applications.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target protein, in this case, Lm-PTR1 . The compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites . By interacting with the Lm-PTR1 protein, it disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . It also shows significant antimalarial activity, with 70.2% and 90.4% suppression against Plasmodium berghei .
Action Environment
properties
IUPAC Name |
1-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(13(17)15-16)3-2-8-14-12/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYCAZASWLQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
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